8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
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Overview
Description
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C20H21NO3 and a molecular weight of 323.395 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Hydroxylation and Methylation: Hydroxylation at the 7th position and methylation at the 2nd position are achieved through selective oxidation and methylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like dimethylamine and other amines are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
What sets 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-12-7-5-6-8-14(12)18-13(2)24-20-15(19(18)23)9-10-17(22)16(20)11-21(3)4/h5-10,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMJMINEKCWUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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